3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No.: 17012-30-5
Cat. No.: VC21066981
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17012-30-5 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) |
| Standard InChI Key | UELWLLSJFNZKKZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C2CCCCC2=C(C(=N1)O)C#N |
| SMILES | CC1=C2CCCCC2=C(C(=O)N1)C#N |
| Canonical SMILES | CC1=C2CCCCC2=C(C(=O)N1)C#N |
Introduction
Synthesis of Tetrahydroisoquinolines
Tetrahydroisoquinolines can be synthesized through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of phenylethylamines with acyl chlorides or anhydrides to form the isoquinoline ring . Another approach is the reduction of isoquinoline derivatives, which can be achieved using reducing agents like diisobutyl aluminum hydride (DIBAL-H) .
Synthesis Steps for Related Compounds
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Starting Materials: Phenylethylamines are common starting materials.
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Cyclization: Bischler-Napieralski reaction or similar methods are used to form the isoquinoline ring.
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Reduction: Compounds are reduced to their tetrahydro forms using appropriate reagents.
Biological Activities of Tetrahydroisoquinolines
Tetrahydroisoquinolines have been studied for various biological activities, including anticancer, antiproliferative, and neuroprotective effects. For example, some tetrahydroisoquinoline derivatives have shown significant anticancer activity against cell lines like MCF-7 and HeLa .
Biological Activity Data
| Compound Type | Biological Activity | Cell Line/Target |
|---|---|---|
| Quinolinone Derivatives | Anticancer | MCF-7 |
| Tetrahydroquinolines | Antiproliferative | HeLa, HT-29 |
Potential Applications
Given their diverse biological activities, tetrahydroisoquinolines have potential applications in drug development. They can serve as scaffolds for designing new drugs targeting various diseases, including cancer and neurological disorders.
Potential Applications Table
| Application Area | Compound Type | Potential Use |
|---|---|---|
| Oncology | Quinolinone Derivatives | Anticancer Agents |
| Neurology | Tetrahydroisoquinolines | Neuroprotective Agents |
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